Bienvenue dans la boutique en ligne BenchChem!

Quetiapine Carboxylate Impurity

HPLC method validation impurity profiling relative retention time

Quetiapine Carboxylate Impurity, systematically named 2-(2-hydroxyethoxy)ethyl 4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazine-1-carboxylate, is a process-related organic impurity arising during the synthesis of the atypical antipsychotic active pharmaceutical ingredient (API) quetiapine fumarate. Identified and structurally characterized as Impurity III in a seminal impurity profiling study, this compound is classified as a carbamate ester derivative of the dibenzothiazepine core and is recognized in both the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) impurity frameworks.

Molecular Formula C22H25N3O4S
Molecular Weight 427.5 g/mol
CAS No. 1011758-00-1
Cat. No. B116599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuetiapine Carboxylate Impurity
CAS1011758-00-1
Synonyms4-Dibenzothiazepin-11-yl-1-piperazinecarboxylic Acid 2-(2-Hydroxyethoxy)ethyl Ester; 
Molecular FormulaC22H25N3O4S
Molecular Weight427.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NC3=CC=CC=C3SC4=CC=CC=C42)C(=O)OCCOCCO
InChIInChI=1S/C22H25N3O4S/c26-13-14-28-15-16-29-22(27)25-11-9-24(10-12-25)21-17-5-1-3-7-19(17)30-20-8-4-2-6-18(20)23-21/h1-8,26H,9-16H2
InChIKeyXDXHTKGPVLDSCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quetiapine Carboxylate Impurity (CAS 1011758-00-1) – Identity and Role in Antipsychotic API Quality Control


Quetiapine Carboxylate Impurity, systematically named 2-(2-hydroxyethoxy)ethyl 4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazine-1-carboxylate, is a process-related organic impurity arising during the synthesis of the atypical antipsychotic active pharmaceutical ingredient (API) quetiapine fumarate . Identified and structurally characterized as Impurity III in a seminal impurity profiling study, this compound is classified as a carbamate ester derivative of the dibenzothiazepine core and is recognized in both the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) impurity frameworks . Its reliable identification and quantification are mandated by ICH Q3A guidelines, as the impurity is routinely observed above the 0.10% reporting threshold in crude API lots, making it a critical target for analytical method development, method validation (AMV), and quality control (QC) release testing in ANDA submissions and commercial manufacturing .

Why a Generic 'Quetiapine Impurity Standard' Cannot Substitute for Quetiapine Carboxylate Impurity – Chromatographic Co-Elution and Regulatory Traceability


Generic substitution among quetiapine-related impurity reference standards is analytically invalid. The quetiapine impurity landscape comprises structurally diverse compounds — desethanol, N-formyl, ethyl, N-oxide, lactam, and carboxylate derivatives — each with distinct chromatographic behavior, formation pathways, and regulatory identification requirements . As demonstrated by Bharathi et al., the carboxylate impurity (Impurity III) exhibits a relative retention time (RRT) of 1.08 on a standard reverse-phase HPLC system, placing it in dangerously close proximity to the quetiapine parent peak (RRT 1.00) with a delta of only 0.08 . Using a substitute standard with a different RRT — for example, desethanol quetiapine (RRT 0.94) or N-formyl piperazinyl thiazepine (RRT 1.17) — can lead to peak misidentification, inaccurate quantification, and failure of system suitability criteria in USP and EP compendial methods. Furthermore, the carboxylate impurity originates from a specific process-related alkylation pathway involving dimethylformamide (DMF) and sodium carbonate, distinguishing it mechanistically from degradation products like N-oxide and lactam that form under stress conditions. These orthogonal differences in chromatographic resolution, formation mechanism, and regulatory specification collectively render generic impurity substitution a significant risk to analytical accuracy and regulatory compliance.

Quetiapine Carboxylate Impurity – Quantitative Differentiation Evidence Against Closest Analogs


Chromatographic Proximity to Parent Drug Peak Demands High-Purity Carboxylate Reference Standard to Prevent Co-Elution Errors

The Quetiapine Carboxylate Impurity (Impurity III) elutes with a relative retention time (RRT) of 1.08, representing a ΔRRT of merely 0.08 from the quetiapine parent peak (RRT 1.00) under standard reverse-phase HPLC conditions used in USP monograph methods . This is the closest eluting impurity to the API main peak among the six characterized process impurities: desethanol quetiapine elutes earlier at RRT 0.94 (ΔRRT = 0.14), N-formyl piperazinyl thiazepine at RRT 1.17 (ΔRRT = 0.17), and ethyl quetiapine at RRT 1.67 (ΔRRT = 0.67). The minimal chromatographic resolution between the carboxylate impurity and quetiapine necessitates a certified reference standard of the carboxylate impurity itself for unambiguous peak identification via co-injection, as confirmed by Bharathi et al. in the definitive impurity characterization study . Using a surrogate impurity standard with a different RRT introduces a systematic risk of peak misassignment during system suitability testing.

HPLC method validation impurity profiling relative retention time peak purity

Process-Related Carboxylate Formation Distinguishes This Impurity from Degradation-Derived N-Oxide and Lactam Analogs

Quetiapine Carboxylate Impurity is classified unequivocally as a process-related impurity, formed during the alkylation step of quetiapine synthesis when dimethylformamide (DMF) participates as a carbonyl source in the presence of sodium carbonate . This mechanistic origin contrasts sharply with degradation-related impurities such as quetiapine N-oxide (oxidative degradation) and quetiapine lactam (acidic/thermal degradation), which are absent in the drug substance under normal conditions but emerge under stress . The carboxylate impurity is present in crude API at 0.05–0.15% as determined by reverse-phase HPLC, whereas N-oxide and lactam impurities are typically below detection limits in unstressed API but can exceed 0.2% under oxidative or acidic forced degradation conditions, respectively. This classification has direct regulatory implications: ICH Q3A requires identification of process impurities ≥0.10% and qualification of those ≥0.15%, while ICH Q3B applies to degradation products in the drug product. Selecting the carboxylate impurity standard is therefore essential for process control and API release, whereas N-oxide and lactam standards serve stability-indicating method validation for the finished drug product.

process impurity degradation impurity forced degradation DMF-mediated carboxylation

Quantitative Abundance Above ICH Reporting Threshold Justifies Dedicated Reference Standard Procurement for ANDA and DMF Submissions

In the foundational impurity profiling study by Bharathi et al. (2008), Quetiapine Carboxylate Impurity was consistently quantified in the range of 0.05–0.15% across multiple crude quetiapine fumarate batches using reverse-phase HPLC with UV detection . This concentration range straddles the ICH Q3A identification threshold of 0.10% (for a maximum daily dose ≤2 g/day) and the qualification threshold of 0.15%, meaning the impurity is frequently above the reporting limit and may approach levels requiring toxicological qualification . By comparison, the related desethanol impurity (Impurity I) and N-formyl impurity (Impurity II) were also detected in the 0.05–0.15% range, but the carboxylate impurity's unique structural features (carbamate ester, molecular weight 427.5 g/mol, XLogP3 of 2) confer distinct chromatographic and spectroscopic properties that preclude quantitation using a surrogate impurity response factor. The USP monograph for Quetiapine Fumarate specifies individual impurity limits (e.g., Impurity G ≤0.15%, Impurity B ≤0.10%) and requires use of the corresponding USP Reference Standard for each specified impurity, underscoring that a dedicated, well-characterized carboxylate impurity standard is not merely advisable but a compendial expectation for ANDA and DMF submission packages.

ICH Q3A threshold impurity quantification ANDA DMF quality control

Structural Uniqueness Among Quetiapine Impurities Enables MS/MS Differentiation and Prevents False-Positive Identification

Quetiapine Carboxylate Impurity possesses a unique carbamate ester functional group (piperazine-1-carboxylate 2-(2-hydroxyethoxy)ethyl ester) that distinguishes it structurally from all other characterized quetiapine impurities . This structural feature confers a molecular formula of C22H25N3O4S with a molecular weight of 427.5 g/mol, compared to desethanol quetiapine (C19H21N3S, MW 323.5), N-formyl piperazinyl thiazepine (C18H17N3OS, MW 323.4), and ethyl quetiapine (C23H29N3OS, MW 395.6). The carboxylate impurity's distinct mass and fragmentation pattern under LC-MS/MS conditions — specifically the diagnostic loss of the 2-(2-hydroxyethoxy)ethyl carbamate moiety — enables unequivocal identification even in complex impurity mixtures, as demonstrated by Stolarczyk and Kutner using hyphenated LC-MS/MS during quetiapine drug development . This MS/MS differentiation is critical for resolving ambiguous HPLC peaks, particularly given the carboxylate impurity's close chromatographic proximity (RRT 1.08) to the parent drug.

LC-MS/MS structural characterization carbamate ester impurity identification

Quetiapine Carboxylate Impurity – High-Value Application Scenarios for Reference Standard Procurement


USP and EP Compendial Method System Suitability Testing for Quetiapine Fumarate API Release

The USP monograph for Quetiapine Fumarate (USP38–NF33 through current edition) specifies a system suitability mixture containing quetiapine fumarate and named related compounds to verify chromatographic resolution prior to API batch release testing . Quetiapine Carboxylate Impurity, with its uniquely challenging RRT of 1.08 and ΔRRT of only 0.08 from the parent peak, is an essential component of system suitability verification. The Waters Corporation application note demonstrates that successful method transfer across HPLC, UHPLC, and UPLC platforms requires the carboxylate impurity standard to confirm that resolution between the impurity and parent peak meets the USP system suitability criterion, typically requiring a resolution factor Rs ≥2.0 . Laboratories performing compendial testing must procure this specific impurity reference standard to comply with USP General Chapter <621> and EP 2.2.29 requirements for peak identification and system suitability.

Process Optimization and Control Strategy Development for Generic Quetiapine Fumarate Manufacturing

During ANDA-directed process development, identifying and controlling the carboxylate impurity is critical because its formation is mechanistically linked to the choice of solvent (DMF) and base (sodium carbonate) in the piperazinyl thiazepine alkylation step . By spiking reactions with the authenticated carboxylate impurity reference standard, process chemists can quantify the impurity's response factor and establish a design space where the impurity remains below the ICH Q3A identification threshold of 0.10% while maximizing API yield. This direct quantification supersedes semi-quantitative approaches (e.g., area% normalization using the API response factor), which may underestimate or overestimate the true impurity load by 20–50% due to differences in UV extinction coefficients between the carbamate ester chromophore and the dibenzothiazepine core. The reference standard thus enables data-driven process parameter justification in the QbD section of the ANDA and DMF.

LC-MS/MS Method Development for Simultaneous Quantification of Multiple Quetiapine Impurities at Trace Levels

As demonstrated by Stolarczyk and Kutner (2010), hyphenated LC-MS/MS techniques provide superior sensitivity and specificity for characterizing the impurity profile of quetiapine during drug development, particularly when impurities co-elute or are present at levels below the UV detection limit . The Quetiapine Carboxylate Impurity, with its diagnostic carbamate ester fragmentation pathway and molecular weight of 427.5 g/mol, serves as an ideal system suitability marker for verifying MS/MS method performance. When developing a multiple reaction monitoring (MRM) method for simultaneous quantification of 5–7 quetiapine-related impurities, the carboxylate impurity's characteristic precursor-to-product ion transition provides an internal checkpoint for mass spectrometer calibration that is orthogonal to the API signal. This application is particularly valuable for nitrosamine impurity assessments, where the carboxylate impurity's chromatographic proximity to the API necessitates robust MS/MS resolution to avoid ion suppression artifacts.

Stability-Indicating Method Validation to Discriminate Process Impurities from Degradation Products

A validated stability-indicating HPLC method must demonstrate that process-related impurities (e.g., carboxylate) are chromatographically resolved from degradation products (e.g., N-oxide, lactam) formed under ICH Q1A stress conditions . The Quetiapine Carboxylate Impurity reference standard is required to establish the 'process impurity baseline' in unstressed API and to confirm that forced degradation study samples do not generate additional carboxylate impurity through alternative pathways. This is particularly important for acid and base hydrolysis stress conditions, where the carbamate ester linkage could theoretically hydrolyze to form either desethanol quetiapine or piperazinyl thiazepine, potentially altering the impurity profile in ways that could be misinterpreted without the correct reference standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quetiapine Carboxylate Impurity

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.